1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one
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Overview
Description
1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a hydroxy group at the sixth position and a methyl group at the second position of the benzimidazole ring, with an ethanone moiety attached at the fifth position.
Preparation Methods
The synthesis of 1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzimidazole and appropriate reagents for functional group transformations.
Reaction Conditions: The hydroxy group can be introduced via hydroxylation reactions, while the ethanone moiety can be attached through acylation reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of functionalized benzimidazole derivatives.
Scientific Research Applications
1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways.
Pathways Involved: The pathways involved depend on the specific biological activity being studied, such as antimicrobial or anticancer mechanisms.
Comparison with Similar Compounds
1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one can be compared with other benzimidazole derivatives:
Similar Compounds: Examples include 2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic acid and 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine
Uniqueness: The presence of the hydroxy and ethanone groups at specific positions makes this compound unique, contributing to its distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-(6-hydroxy-2-methyl-3H-benzimidazol-5-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-5(13)7-3-8-9(4-10(7)14)12-6(2)11-8/h3-4,14H,1-2H3,(H,11,12) |
InChI Key |
FMPFCBFEDQIXCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C(=C2)O)C(=O)C |
Origin of Product |
United States |
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